molecular formula C8H10ClF2NO B591894 (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride CAS No. 1956434-83-5

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Cat. No.: B591894
CAS No.: 1956434-83-5
M. Wt: 209.621
InChI Key: NFBOQSJNFZSBBC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a difluorophenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves the asymmetric reduction of 3,5-difluorophenylacetone. This reduction can be catalyzed by chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. Common reagents used in this process include sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yield and enantiomeric purity .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride often employs biocatalytic processes. These processes utilize whole cells of microorganisms, such as Trichoderma asperellum, which can catalyze the reduction of 3,5-difluorophenylacetone using ethanol and glycerol as cosubstrates for cofactor recycling . This method is advantageous due to its high efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOQSJNFZSBBC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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